N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9669454
Molecular Formula: C17H15N5O2S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O2S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N5O2S/c23-14(18-17-20-19-16(25-17)12-6-7-12)10-22-15(24)9-8-13(21-22)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,18,20,23) |
| Standard InChI Key | OQBFYSJMIDNLKQ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Introduction
Synthesis and Characterization
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves:
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Formation of the thiadiazole core through cyclization reactions involving thiosemicarbazides and hydrazine derivatives.
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Coupling of the thiadiazole intermediate with a pyridazinone derivative using acetamide linkages.
Characterization techniques include:
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NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as amides and thiadiazoles.
Anticancer Potential
Compounds containing thiadiazole and pyridazinone scaffolds are known for their cytotoxic effects against cancer cells. The presence of these moieties in the compound suggests potential anticancer activity through mechanisms such as:
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Inhibition of cell proliferation.
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Induction of apoptosis via mitochondrial pathways.
Anti-inflammatory Activity
The thiadiazole ring is often associated with anti-inflammatory properties due to its ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Molecular docking studies could reveal its binding affinity to inflammatory mediators.
Table 2: Hypothetical Biological Activities Based on Structural Analogues
| Activity Type | Mechanism | Expected Outcome |
|---|---|---|
| Anticancer | Apoptosis induction | Moderate to high efficacy |
| Anti-inflammatory | LOX/COX inhibition | Moderate efficacy |
| Antimicrobial | Disruption of microbial enzymes | Low to moderate efficacy |
Limitations and Future Directions
While the compound exhibits promising structural features for drug development, further research is required:
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In vitro Studies: To assess cytotoxicity across various cell lines.
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In vivo Studies: To evaluate pharmacokinetics and toxicity.
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Molecular Docking: To predict binding affinities with biological targets.
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